Bis-PEG3-sulfonic acid vs. Bis-PEG2/PEG4 Analogs: The Impact of PEG3 Chain Length on Physicochemical Properties
The three-unit PEG (PEG3) spacer in Bis-PEG3-sulfonic acid provides a distinct spatial and solubility profile compared to its shorter (PEG2) and longer (PEG4) homologs. While all three are water-soluble, the molecular weight and calculated density differ, influencing the physical dimensions of the final conjugate. Quantitative comparison of the core PEG-sulfonic acid series reveals the systematic variation in molecular properties with chain length .
| Evidence Dimension | Physicochemical Properties (Chain Length Series) |
|---|---|
| Target Compound Data | MW: 322.34; Density: 1.5±0.1 g/cm³ (predicted); PEG Units: 3 |
| Comparator Or Baseline | Bis-PEG2-sulfonic acid (MW: 278.29, 2 PEG units) ; Bis-PEG4-sulfonic acid (MW: 366.41, 4 PEG units, Density: 1.4±0.1 g/cm³) |
| Quantified Difference | MW increase of +44.05 g/mol from PEG2 to PEG3; +44.07 g/mol from PEG3 to PEG4. Density decreased by ~0.1 g/cm³ from PEG3 to PEG4. |
| Conditions | Theoretical molecular properties derived from chemical structures and vendor specifications. |
Why This Matters
The PEG3 length represents a balanced midpoint, offering a compromise between minimizing linker bulk and providing sufficient flexibility to prevent steric hindrance between conjugated moieties.
